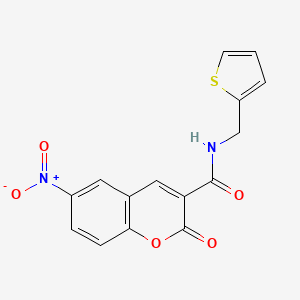
2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE
Overview
Description
2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of 2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced through an amide coupling reaction, where 4-methoxybenzoic acid is reacted with an amine derivative of the thiophene core in the presence of a coupling agent like EDCI or DCC.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these reactions to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the design of organic semiconductors or conductive polymers for electronic devices.
Biological Studies: It can be employed as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activities.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE depends on its specific biological target. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
2-(4-METHOXYBENZAMIDO)-N-PHENYLTHIOPHENE-3-CARBOXAMIDE can be compared with other thiophene derivatives, such as:
2-Aminothiazole Derivatives: These compounds also contain a sulfur heterocycle and have shown significant biological activities, including antibacterial and antifungal properties.
Benzamide Derivatives: Compounds like 2,3-dimethoxybenzamides exhibit antioxidant and antibacterial activities.
Thiazolylcarboxamide Derivatives: These compounds have been studied for their potential as xanthine oxidase inhibitors and free radical scavengers.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-15-9-7-13(8-10-15)17(22)21-19-16(11-12-25-19)18(23)20-14-5-3-2-4-6-14/h2-12H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKCYBYTRCMRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


METHANONE](/img/structure/B3491432.png)
![1-(4-{4-[(4-METHYL-5-PHENYL-2-THIENYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B3491436.png)
![N-[3-(benzylcarbamoyl)phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3491447.png)
![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3491451.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3491460.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]acetamide](/img/structure/B3491488.png)


![methyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3491514.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3491517.png)
![methyl 2-[(2-bromobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3491519.png)

